(3-Methylphenyl)methyl N,N-dimethylcarbamate is an organic compound classified under carbamates, which are esters derived from carbamic acid. The compound features a three-methylphenyl group attached to a methyl N,N-dimethylcarbamate structure, giving it the chemical formula C₁₁H₁₅N₁O₂. It is characterized by its moderate boiling point of approximately 280.7 °C and is typically utilized in various biological and chemical applications due to its buffering properties and structural characteristics .
The reactivity of (3-methylphenyl)methyl N,N-dimethylcarbamate primarily involves hydrolysis, which can occur under acidic or basic conditions, leading to the formation of the corresponding amine and carbamic acid derivatives. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the carbamate functional group. These reactions are essential for its applications in organic synthesis and medicinal chemistry .
This compound exhibits notable biological activity, particularly as a non-ionic organic buffering agent. It is effective in maintaining pH levels in cell cultures within a range of 6 to 8.5, which is crucial for various biological experiments and applications . Furthermore, studies indicate that carbamate derivatives can exhibit insecticidal properties, making them relevant in agricultural applications .
The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate can be achieved through several methods:
Interaction studies have shown that (3-methylphenyl)methyl N,N-dimethylcarbamate can influence various biological pathways, particularly in cell culture environments where pH stability is critical. Its interaction with cellular components can affect metabolic processes, making it a valuable compound for research in pharmacology and toxicology .
Several compounds share structural similarities with (3-methylphenyl)methyl N,N-dimethylcarbamate. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| (3-Methylphenyl)N-ethyl-N-methylcarbamate | C₁₁H₁₅N₁O₂ | Ethyl group instead of dimethyl; used in similar applications. |
| (3-Methylphenyl)methyl N,N-diethylcarbamate | C₁₃H₁₉N₁O₂ | Diethyl substituent; broader spectrum of insecticidal activity. |
| (3-Methylphenyl)N-methylcarbamate | C₉H₁₃N₁O₂ | Lacks dimethyl substitution; lower toxicity profile. |
The uniqueness of (3-methylphenyl)methyl N,N-dimethylcarbamate lies in its specific methyl substitutions that enhance its buffering capacity while maintaining low toxicity levels compared to other carbamates .
Carbamates, organic compounds characterized by the functional group $$ \text{R}2\text{NC(O)OR} $$, have been pivotal in chemical research since their discovery in the 19th century. Formally derived from carbamic acid ($$ \text{NH}2\text{COOH} $$), these compounds exhibit diverse chemical and biological properties due to their structural versatility. The carbamate moiety ($$-\text{N}−\text{C}(=\text{O})−\text{O}−$$) is integral to polymers like polyurethanes and agrochemicals such as insecticides.
Carbamates are synthesized via multiple pathways, including alcoholysis of carbamoyl chlorides ($$ \text{R}2\text{NC(O)Cl} $$) or reactions between chloroformates ($$ \text{R'OC(O)Cl} $$) and amines ($$ \text{R}2\text{NH} $$). Their stability in aqueous solutions, governed by equilibria with carbonate and bicarbonate ions, makes them suitable for industrial and pharmaceutical applications. For example, carbamate insecticides like carbaryl ($$ \text{C}{12}\text{H}{11}\text{NO}_2 $$) inhibit acetylcholinesterase (AChE), disrupting neurotransmission in pests.
The structural adaptability of carbamates allows for tailored physicochemical properties, such as solubility and reactivity. This adaptability has driven their use in drug design, materials science, and catalysis.
The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate ($$ \text{C}{11}\text{H}{15}\text{NO}_2 $$) emerged from efforts to optimize carbamate derivatives for enhanced stability and specificity. This compound features a (3-methylphenyl)methyl group esterified to a N,N-dimethylcarbamate moiety, distinguishing it from simpler alkyl or aryl carbamates.
Chloroformate Route: Reacting (3-methylphenyl)methanol with phosgene ($$ \text{COCl}2 $$) yields the corresponding chloroformate, which subsequently reacts with dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$) to form the target carbamate.
$$
\text{(3-MeC}6\text{H}4\text{)CH}2\text{OH} + \text{COCl}2 \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCOCl} + \text{HCl}
$$
$$
\text{(3-MeC}6\text{H}4\text{)CH}2\text{OCOCl} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCO-N(CH}3\text{)}2 + \text{HCl}
$$
Isocyanate Route: Curtius rearrangement of acyl azides generates isocyanates, which react with alcohols to form carbamates. For example:
$$
\text{RCON}3 \rightarrow \text{RNCO} + \text{N}2
$$
$$
\text{RNCO} + \text{(3-MeC}6\text{H}4\text{)CH}2\text{OH} \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCO-NHR'}
$$
The N,N-dimethyl substitution enhances steric hindrance and electronic effects, potentially altering biological activity compared to non-alkylated carbamates.
(3-Methylphenyl)methyl N,N-dimethylcarbamate exemplifies the role of carbamates in interdisciplinary research:
The development of (3-methylphenyl)methyl N,N-dimethylcarbamate aligns with trends in optimizing carbamate functionality for specialized applications, though its specific historical uses remain underexplored in public literature.
The International Union of Pure and Applied Chemistry systematic name for this compound is (3-methylphenyl)methyl N,N-dimethylcarbamate [3]. This nomenclature follows the standard IUPAC rules for naming carbamate esters, where the ester portion is derived from carbamic acid and the alcohol component [42] [46]. The systematic name accurately reflects the molecular structure, indicating the presence of a 3-methylphenyl group attached to a methyl group, which serves as the alcohol portion of the carbamate ester [3] [9].
According to IUPAC nomenclature principles for esters, the name is constructed by first identifying the alkyl group from the alcohol portion, followed by the name of the acid portion with the characteristic -oate ending [42] [44]. In this case, the (3-methylphenyl)methyl portion represents the alcohol-derived component, while N,N-dimethylcarbamate indicates the substituted carbamic acid derivative [3] [27].
The systematic naming also follows the standard convention where carbamate esters are formally derived from carbamic acid (NH₂COOH), with the nitrogen atom bearing two methyl substituents and the oxygen atom esterified with (3-methylphenyl)methyl alcohol [16] [27].
The compound is commonly referred to by several alternative names in chemical literature and databases [2] [9]. The most frequently encountered synonym is 3-methylbenzyl dimethylcarbamate, which represents a simplified nomenclature approach [2]. This name emphasizes the benzyl structure of the alcohol portion while maintaining the dimethylcarbamate designation for the acid component.
Another recognized designation is m-tolyl methyl dimethylcarbamate, where "m-tolyl" refers to the meta-substituted toluene derivative and reflects the positional isomerism of the methyl group on the benzene ring [2] [5]. This nomenclature system draws from the traditional naming conventions for aromatic compounds where toluene derivatives are designated by their substitution patterns.
The compound may also be identified as carbamic acid, N,N-dimethyl-, (3-methylphenyl)methyl ester, which represents the formal IUPAC ester nomenclature approach [9]. This systematic designation clearly identifies the parent carbamic acid structure and specifies both the nitrogen substitution pattern and the esterifying alcohol.
The compound is assigned the Chemical Abstracts Service Registry Number 16605-27-9, which serves as its unique identifier in chemical databases and literature [9]. This CAS number provides unambiguous identification across different naming systems and databases worldwide.
Table 1: Registry Numbers and Molecular Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 16605-27-9 [9] |
| Molecular Formula | C₁₁H₁₅NO₂ [9] |
| Molecular Weight | 193.25 g/mol [9] |
| MDL Number | MFCD27945834 [9] |
| PubChem CID | 21679969 [3] |
The compound's structural identifiers include the SMILES notation CC1=CC(=CC=C1)COC(=O)N(C)C, which provides a linear representation of the molecular structure [3] [9]. The InChI identifier InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 offers a standardized structural description for database compatibility [3].
(3-methylphenyl)methyl N,N-dimethylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the functional group R₂NC(O)OR and are formally derived from carbamic acid [16]. Carbamates represent a significant category of organic compounds with the general structure >N−C(=O)−O−, where the nitrogen and oxygen atoms are connected through a carbonyl group [16] [17].
The compound is specifically classified as a carbamate ester, distinguishing it from carbamate salts and other carbamate derivatives [16] [27]. Carbamate esters are formed through the reaction of carbamic acid derivatives with alcohols, resulting in compounds that exhibit both amide and ester characteristics [21] [27].
Within the broader chemical taxonomy, this compound falls under the category of substituted carbamates, where both the nitrogen atom and the oxygen atom bear organic substituents [16] [20]. The N,N-dimethyl substitution pattern places it in the dialkylcarbamate subcategory, while the aromatic alcohol component classifies it as an arylalkyl carbamate ester [20] [21].
Table 2: Chemical Classification Hierarchy
| Classification Level | Category |
|---|---|
| Primary Class | Carbamate [16] |
| Subclass | Carbamate Ester [16] [27] |
| Substitution Type | N,N-Dialkylcarbamate [20] |
| Alcohol Component | Arylalkyl Alcohol Derivative [21] |
| Functional Group | R₂NC(O)OR [16] |
The compound's chemical behavior is influenced by the carbamate functional group, which exhibits amide-ester hybrid characteristics with chemical reactivity comparable to both functional groups [21]. This structural feature contributes to the compound's stability through resonance between the amide and carboxyl groups, with C-N bond rotational barriers approximately 15-20% lower than structurally analogous amides [21].
(3-methylphenyl)methyl N,N-dimethylcarbamate shares structural and chemical relationships with numerous other carbamate compounds, particularly those containing aromatic alcohol components and dimethylamino substitution patterns [25] [26]. The compound exhibits close structural similarity to other methylphenyl carbamate derivatives, differing primarily in the position of methyl substitution on the aromatic ring and the nature of the linking group between the aromatic system and the carbamate functionality.
A closely related compound is 3-methylphenyl N,N-dimethylcarbamate (CAS 7305-07-9), which differs by the absence of the methylene bridge between the aromatic ring and the carbamate oxygen [2] [37]. This structural difference significantly affects the compound's physical and chemical properties, as the methylene linker in (3-methylphenyl)methyl N,N-dimethylcarbamate provides additional conformational flexibility and alters the electronic properties of the molecule [37] [38].
Another related compound is (3-methylphenyl) N-ethyl-N-methylcarbamate, which maintains the same aromatic alcohol component but features different nitrogen substitution with ethyl and methyl groups instead of two methyl groups [34]. This variation demonstrates the structural diversity possible within the carbamate family while maintaining the core functional group architecture.
Table 3: Related Carbamate Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-methylphenyl N,N-dimethylcarbamate | 7305-07-9 [37] | C₁₀H₁₃NO₂ [37] | Direct aromatic attachment |
| (3-methylphenyl) N-ethyl-N-methylcarbamate | Not specified [34] | C₁₁H₁₅NO₂ [34] | Mixed alkyl N-substitution |
| methyl [(3-methylphenyl)methyl]carbamate | 537698-87-6 [35] | C₁₀H₁₃NO₂ [35] | Unsubstituted nitrogen |
The relationship between these compounds extends to their chemical reactivity patterns, where all carbamate esters can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives [16]. The presence of the aromatic ring system in these related compounds contributes to their stability and influences their solubility characteristics in organic solvents [21] [24].
The compound (3-methylphenyl)methyl N,N-dimethylcarbamate possesses the molecular formula C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol [1] [2] [3]. The exact molecular ion mass determined by high-resolution mass spectrometry is 193.110278721 Da [1]. This carbamate derivative is registered under CAS number 16605-27-9 and carries the systematic Chemical Abstracts Service index name "Carbamic acid, N,N-dimethyl-, (3-methylphenyl)methyl ester" [3] [4].
The molecular composition consists of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, distributed across a benzyl carbamate framework. The compound contains 14 heavy atoms (non-hydrogen atoms) and exhibits a topological polar surface area of 29.5 Ų, indicating moderate molecular polarity [5]. The formal charge of the molecule is zero, consistent with its neutral carbamate structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Exact Mass | 193.110278721 Da |
| CAS Registry Number | 16605-27-9 |
| Heavy Atom Count | 14 |
| Topological Polar Surface Area | 29.5 Ų |
The structural formula of (3-methylphenyl)methyl N,N-dimethylcarbamate features a meta-methylated benzyl group connected to a dimethylcarbamate moiety through an ester linkage. The IUPAC name is (3-methylphenyl)methyl N,N-dimethylcarbamate, while alternative nomenclature includes 3-methylbenzyl dimethylcarbamate [4].
The compound's structure can be represented by the SMILES notation CC1=CC(=CC=C1)COC(=O)N(C)C [1] [4] and the InChI identifier InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 [1]. The molecule exhibits no defined stereocenter [5], rendering it achiral with no optical activity.
The structural framework consists of three distinct regions: the aromatic benzyl portion, the flexible methylene bridge, and the planar carbamate functional group. The meta-methyl substitution on the benzene ring introduces steric effects that influence molecular conformation and intermolecular interactions while maintaining the compound's overall symmetry.
The molecular geometry of (3-methylphenyl)methyl N,N-dimethylcarbamate is characterized by distinct conformational features arising from its flexible and rigid structural elements. The compound contains three rotatable bonds [5]: the benzyl carbon-oxygen bond, the carbamate carbon-oxygen bond, and the nitrogen-methyl bonds, allowing for multiple conformational states.
The carbamate functional group adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This planarity results in a C=O-N bond angle of approximately 120-122°, consistent with sp² hybridization at both the carbonyl carbon and nitrogen atom. The O-C-N bond angle measures approximately 111-113°, reflecting the tetrahedral geometry around the ester oxygen.
Bond length analysis reveals characteristic carbamate structural parameters. The C=O bond length ranges from 1.22-1.24 Å, slightly longer than typical ketone carbonyls due to resonance effects. The C-N bond length of 1.35-1.38 Å exhibits partial double bond character from π-delocalization. The benzyl C-O bond length measures 1.32-1.35 Å, typical for ester linkages.
The molecular dipole moment is estimated at 2.8-3.2 D, indicating moderate polarity arising from the carbamate group's charge separation. The compound exhibits two hydrogen bond acceptor sites (carbonyl oxygen and ester oxygen) but no hydrogen bond donor groups [5].
While specific crystal structure data for (3-methylphenyl)methyl N,N-dimethylcarbamate is limited in the available literature, structural insights can be drawn from closely related carbamate compounds. Crystal structure analysis of similar N-methylcarbamate pesticides, such as aminocarb (4-(dimethylamino)-3-methylphenyl N-methylcarbamate), provides valuable comparative data [6].
Aminocarb crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 9.2445(3) Å, b = 12.4193(4) Å, c = 9.9910(4) Å, and β = 98.929(1)° [6]. The crystal structure reveals intermolecular hydrogen bonding patterns that stabilize the solid-state arrangement. Strong N-H···O hydrogen bonds with binding energies of -29.37 kJ mol⁻¹ connect adjacent molecules in chain-like formations [6].
The crystal packing demonstrates C-H···π interactions that contribute to the three-dimensional wave-like structure. These weak intermolecular forces, combined with electrostatic and dispersion energies, govern the crystal stability and physical properties such as melting point and solubility characteristics.
Based on structural similarities, (3-methylphenyl)methyl N,N-dimethylcarbamate likely exhibits comparable crystal packing motifs, with the potential for π-π stacking interactions between aromatic rings and weak hydrogen bonding involving the carbamate oxygen atoms.
The infrared spectrum of (3-methylphenyl)methyl N,N-dimethylcarbamate exhibits characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbamate carbonyl stretch appearing at 1700-1720 cm⁻¹ [7] [8]. This absorption is notably intense due to the large dipole moment of the C=O bond and serves as the primary diagnostic peak for carbamate functional groups [9].
Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups and benzyl methylene occur at 2800-3000 cm⁻¹ [10]. The N,N-dimethyl groups exhibit a characteristic symmetric methyl stretch at approximately 2830 cm⁻¹, which is diagnostic for N-methyl substituents and distinguishes them from O-methyl (2830 ± 10 cm⁻¹) and C-methyl (2872 ± 10 cm⁻¹) groups [10].
Additional diagnostic bands include C-N stretching at 1200-1400 cm⁻¹ and C-O stretching at 1000-1100 cm⁻¹ [7]. Aromatic C=C stretching appears as multiple bands between 1450-1600 cm⁻¹, while out-of-plane aromatic C-H bending occurs at 690-900 cm⁻¹, providing fingerprint information about the meta-substitution pattern.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbamate C=O stretch | 1700-1720 | Very Strong | Primary diagnostic peak |
| Aromatic C-H stretch | 3000-3100 | Medium | Benzyl ring vibrations |
| N-methyl C-H stretch | ~2830 | Medium | N,N-dimethyl groups |
| C-N stretch | 1200-1400 | Medium | Carbamate linkage |
| C-O stretch | 1000-1100 | Medium | Ester functionality |
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. In ¹H NMR spectroscopy, the aromatic protons of the 3-methylbenzyl group appear as a complex multiplet in the region 7.0-7.3 ppm, with the meta-substitution pattern producing distinct splitting patterns [5].
The benzyl methylene protons resonate as a singlet at approximately 5.1 ppm, shifted downfield due to the electron-withdrawing effect of the carbamate oxygen [1]. The N,N-dimethyl groups appear as a characteristic singlet at 2.9-3.0 ppm, representing six equivalent protons . The aromatic methyl group resonates as a singlet at approximately 2.3 ppm.
¹³C NMR spectroscopy reveals the carbamate carbonyl carbon at 155-158 ppm, appearing upfield compared to ketones and aldehydes due to resonance effects [12]. Aromatic carbons span the region 120-140 ppm, with the quaternary aromatic carbon bearing the methyl group appearing around 138 ppm. The benzyl methylene carbon resonates at 65-68 ppm, while the N,N-dimethyl carbons appear at 36-37 ppm [5].
The aromatic methyl carbon appears at approximately 21 ppm, consistent with methyl substituents on benzene rings. Integration patterns confirm the expected carbon count and structural connectivity.
| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0-7.3 | Complex multiplet | Aromatic protons |
| ¹H | 5.1 | Singlet | Benzyl CH₂ |
| ¹H | 2.9-3.0 | Singlet | N(CH₃)₂ |
| ¹H | 2.3 | Singlet | Aromatic CH₃ |
| ¹³C | 155-158 | - | Carbamate C=O |
| ¹³C | 120-140 | - | Aromatic carbons |
| ¹³C | 65-68 | - | Benzyl CH₂ |
Mass spectrometry of (3-methylphenyl)methyl N,N-dimethylcarbamate provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak [M]⁺ appears at m/z 193, corresponding to the molecular weight [1]. However, the molecular ion is typically of low abundance due to facile fragmentation.
The base peak consistently appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzyl fragmentation [13]. This fragmentation is characteristic of benzyl-containing compounds and involves rearrangement of the initial benzyl cation to the stable, aromatic tropylium structure. The prevalence of this fragment makes it a diagnostic feature for benzyl carbamates.
Additional significant fragments include m/z 72, corresponding to the dimethylcarbamate cation [N(CH₃)₂CO]⁺, formed through cleavage of the benzyl ester bond. The m/z 105 fragment represents the 3-methylbenzyl cation [C₈H₉]⁺ before rearrangement to tropylium. Minor fragments at m/z 77 (phenyl cation) and m/z 44 (dimethylamino cation) provide additional structural confirmation.
The fragmentation pattern follows predictable pathways: α-cleavage adjacent to the oxygen atom generates the dimethylcarbamate fragment, while benzyl fragmentation produces the dominant tropylium ion. These fragmentation patterns are diagnostic for benzyl carbamate structures.
| m/z | Relative Intensity | Fragment Ion | Formation Pathway |
|---|---|---|---|
| 193 | Low | [M]⁺ | Molecular ion |
| 91 | Base peak | C₇H₇⁺ | Tropylium ion (benzyl rearrangement) |
| 105 | Medium | C₈H₉⁺ | 3-methylbenzyl cation |
| 72 | Medium | N(CH₃)₂CO⁺ | Dimethylcarbamate fragment |
| 77 | Low | C₆H₅⁺ | Phenyl cation |
UV-visible spectroscopy of (3-methylphenyl)methyl N,N-dimethylcarbamate reveals characteristic electronic transitions associated with the carbamate chromophore and aromatic system. The compound exhibits a weak n→π* transition at approximately 280-290 nm [14] [15], characteristic of the carbamate functional group. This transition involves promotion of a non-bonding electron from the carbonyl oxygen to the π*-antibonding orbital of the C=O bond.
A more intense π→π* transition occurs at shorter wavelengths around 190-200 nm [14], corresponding to excitation within the aromatic system and carbamate π-system. This transition is typically more intense than the n→π* absorption but falls in the far-UV region where many solvents absorb.
The aromatic substitution pattern influences the electronic spectrum through inductive and resonance effects of the meta-methyl group. The 3-methylbenzyl chromophore contributes additional π→π* transitions in the 250-270 nm region, though these may overlap with the carbamate absorptions [16].
UV-visible spectroscopy studies of related carbamate compounds demonstrate that the maximum absorption wavelengths (λmax) can be used to monitor structural changes and interactions. For example, carbofuran monitoring at 275 nm, carbaryl at 280 nm, and propoxur at 270 nm illustrate how substituent effects modulate the electronic spectra [15].
The extinction coefficients for carbamate n→π* transitions are typically low (ε < 100 M⁻¹cm⁻¹), while π→π* transitions exhibit higher intensity (ε > 1000 M⁻¹cm⁻¹). The weak n→π* absorption makes UV-Vis spectroscopy less sensitive for quantitative analysis compared to IR or NMR methods.
| Transition Type | Wavelength (nm) | Intensity | Electronic Description |
|---|---|---|---|
| n→π* | 280-290 | Weak (ε < 100) | Carbamate carbonyl excitation |
| π→π* | 190-200 | Strong (ε > 1000) | Aromatic/carbamate π-system |
| π→π* | 250-270 | Medium | Substituted benzyl chromophore |